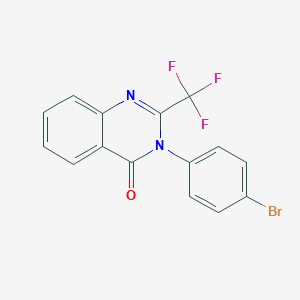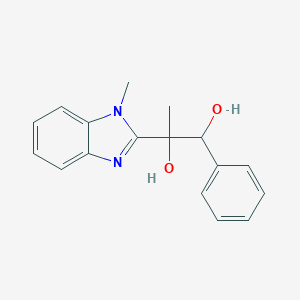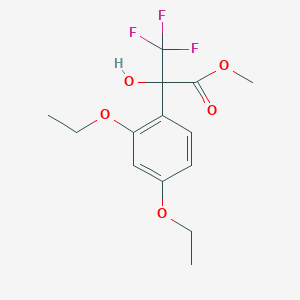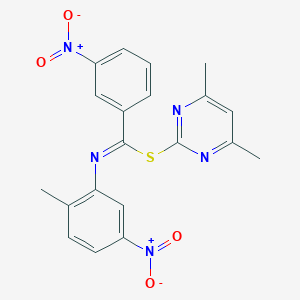
(E)-3-Hydroxy-4-methoxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-Hydroxy-4-methoxychalcone, also known as sakuranetin, is a natural flavonoid compound found in various plants, including rice, barley, and Angelica keiskei. This compound has gained significant attention due to its potential therapeutic benefits in various diseases, including cancer, inflammation, and diabetes.
Mecanismo De Acción
The mechanism of action of (E)-3-Hydroxy-4-methoxychalcone is not fully understood, but several studies have suggested that it acts through multiple pathways. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating glucose metabolism and energy homeostasis.
Biochemical and physiological effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the production of reactive oxygen species (ROS) and inflammatory cytokines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity by enhancing glucose uptake and utilization in peripheral tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-Hydroxy-4-methoxychalcone has several advantages for lab experiments. It is a natural compound that can be easily synthesized and purified. It exhibits low toxicity and has a relatively long half-life in vivo. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on (E)-3-Hydroxy-4-methoxychalcone. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to investigate its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound exhibits neuroprotective properties and may have a beneficial effect on cognitive function. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
Métodos De Síntesis
(E)-3-Hydroxy-4-methoxychalcone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Claisen-Schmidt condensation reaction involves the condensation of 4-methoxybenzaldehyde and acetophenone in the presence of a base catalyst. The Suzuki-Miyaura cross-coupling reaction involves the coupling of 4-methoxyphenylboronic acid and 3-hydroxy-4-chlorocinnamic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
(E)-3-Hydroxy-4-methoxychalcone has been extensively studied for its potential therapeutic benefits in various diseases. Studies have shown that this compound has anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory cytokines and enzymes. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
Fórmula molecular |
C16H14O3 |
|---|---|
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
(E)-3-(3-hydroxy-4-methoxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-10-8-12(11-15(16)18)7-9-14(17)13-5-3-2-4-6-13/h2-11,18H,1H3/b9-7+ |
Clave InChI |
MSKJHPDSPSWNCA-VQHVLOKHSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=CC=C2)O |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-cyanothiophen-2-yl)-2-[(4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B262412.png)
![2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N'-[(E)-(6-oxo-5-prop-2-enylcyclohexa-2,4-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B262413.png)
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
![2-{3-nitrophenyl}-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B262419.png)
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)

![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)



![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)

